molecular formula C27H46N2O3S B14638000 N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide CAS No. 56752-80-8

N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide

Cat. No.: B14638000
CAS No.: 56752-80-8
M. Wt: 478.7 g/mol
InChI Key: TVPLYHOYBOEJSL-UHFFFAOYSA-N
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Description

N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a complex organic compound with a unique structure that includes a heptadecylcarbamoyl group, a phenylpropene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of heptadecylamine with phenylpropene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The heptadecylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide: can be compared with other sulfonamides and carbamoyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a long heptadecyl chain, a phenylpropene moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

56752-80-8

Molecular Formula

C27H46N2O3S

Molecular Weight

478.7 g/mol

IUPAC Name

1-heptadecyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea

InChI

InChI=1S/C27H46N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-27(30)29-33(31,32)25(2)24-26-21-18-17-19-22-26/h17-19,21-22,24H,3-16,20,23H2,1-2H3,(H2,28,29,30)

InChI Key

TVPLYHOYBOEJSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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